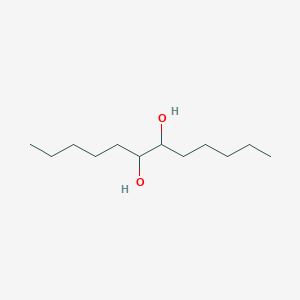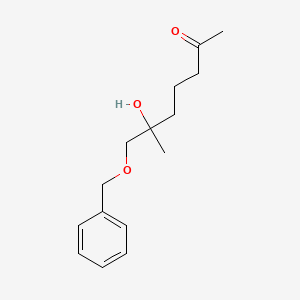
6,7-Dodecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dodecanediol is an organic compound with the molecular formula C12H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a dodecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Dodecanediol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. The esterification of dodecanedioic acid with n-hexanol produces dihexyl dodecanedioic acid, which is then reduced via hydrogenation to yield this compound . This method is advantageous as it does not require a catalyst, simplifying the separation process and reducing production costs.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields of the desired product. The use of advanced reactors and optimized reaction conditions further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: Further reduction can lead to the formation of dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various halogenated or alkylated derivatives of dodecanediol.
Wissenschaftliche Forschungsanwendungen
6,7-Dodecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Its derivatives are explored for potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,12-Dodecanediol: Another diol with hydroxyl groups at the 1 and 12 positions.
1,2-Dodecanediol: A diol with hydroxyl groups at the 1 and 2 positions
Uniqueness
6,7-Dodecanediol is unique due to the position of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions and reactivity patterns that differ from other dodecanediols, making it valuable for specialized applications.
Eigenschaften
| 91635-53-9 | |
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
dodecane-6,7-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
RTJLDNBCNXKTTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(CCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)




![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
